N-(2,4-dichlorobenzyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Overview
Description
N-(2,4-dichlorobenzyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorobenzyl, methyl, and trimethylphenylsulfonyl groups attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with glycine derivatives under controlled conditions to form the glycinamide backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antiseptics.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to bacterial cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
2,4-Dichlorobenzaldehyde: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-(2,4-dichlorobenzyl)-N~2~-methyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-12-7-13(2)19(14(3)8-12)27(25,26)23(4)11-18(24)22-10-15-5-6-16(20)9-17(15)21/h5-9H,10-11H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLHYYKBCJYFIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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